molecular formula C18H17Cl2NO6 B4062976 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid

Cat. No.: B4062976
M. Wt: 414.2 g/mol
InChI Key: LFFHNOPCNJEMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenoxy and dimethoxybenzoic acid moieties, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-[2-(2,4-dichlorophenoxy)propanoylamino]-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO6/c1-9(27-14-5-4-10(19)6-12(14)20)17(22)21-13-8-16(26-3)15(25-2)7-11(13)18(23)24/h4-9H,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFHNOPCNJEMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid typically involves the esterification of 2,4-dichlorophenol with propanoic acid, followed by amide formation with 4,5-dimethoxybenzoic acid. The reaction conditions often require a basic environment, with common catalysts being triethylamine or potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and amide formation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the toxic and irritant nature of the intermediates and final compound .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenoxy moiety is known to mimic natural plant hormones, leading to its use as a plant growth regulator. In biological systems, it may inhibit specific enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid is unique due to the combination of dichlorophenoxy and dimethoxybenzoic acid moieties, which confer distinct chemical and biological properties. Its dual functionality makes it versatile for various applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.